molecular formula C12H21NO4 B3302908 Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate CAS No. 919360-34-2

Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate

Cat. No. B3302908
CAS RN: 919360-34-2
M. Wt: 243.30 g/mol
InChI Key: PFIYJJZAUDZHIC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO4 . It is a solid substance that appears as a white to almost white powder or crystal . The compound is also known by other names such as 4-(2-Ethoxy-2-oxoethylidene)piperidine-1-carboxylic Acid tert-Butyl Ester, Ethyl [1-(tert-Butoxycarbonyl)piperidin-4-ylidene]acetate, and [1-(tert-Butoxycarbonyl)piperidin-4-ylidene]acetic Acid Ethyl Ester .


Molecular Structure Analysis

The molecular weight of this compound is 269.34 . The compound’s structure includes a piperidine ring, which bears a carboxylic acid group .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 83.0 to 87.0 degrees Celsius .

Safety and Hazards

Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate is classified as a skin irritant and can cause serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If eye irritation persists, seek medical advice or attention .

properties

IUPAC Name

tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-10(5-7-13)16-9-8-14/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIYJJZAUDZHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731314
Record name tert-Butyl 4-(2-oxoethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919360-34-2
Record name tert-Butyl 4-(2-oxoethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate
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